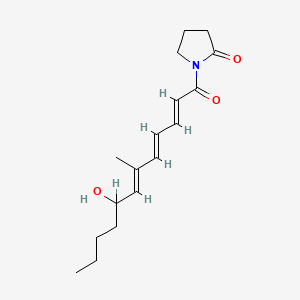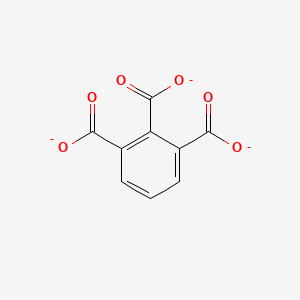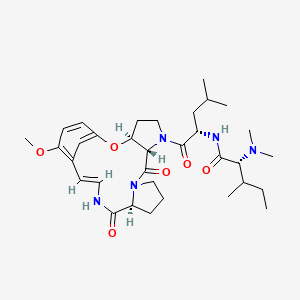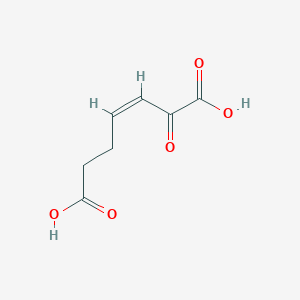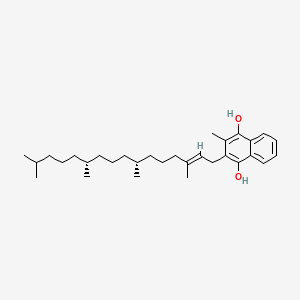
3-Phenylpropionaldehyde oxime
説明
3-phenylpropional oxime is an aldoxime and a phenylpropanoid.
科学的研究の応用
Synthesis of Nitriles : 3-Phenylpropionitrile can be synthesized from 3-phenylpropionaldehyde oxime using a new enzyme, phenylacetaldoxime dehydratase. This process achieves high yields and can also be applied to other arylalkyl- and alkyl-nitriles (Xie, Kato, & Asano, 2001).
Antioxidant Properties : A study on 3-(phenylhydrazono) butan-2-one oxime, a related compound, revealed its potential as an antioxidant, with the ability to decrease lipid peroxidation. This suggests possible applications in oxidative stress management (Puntel et al., 2008).
Gold-catalyzed Cyclization : The gold-catalyzed cyclization of O-propioloyl oximes, including 3-phenylpropionaldehyde oxime, produces 4-arylideneisoxazol-5(4H)-ones. This process is significant for creating complex molecules in organic synthesis (Nakamura, Okamoto, & Terada, 2010).
Metabolic Engineering : 3-Hydroxypropionic acid (3-HP), derived from 3-phenylpropionaldehyde oxime, is used in metabolic engineering of Corynebacterium glutamicum for producing value-added chemicals from glucose and xylose (Chen et al., 2017).
Catalytic Hydrogenation : The transformation of cinnamaldehyde to 3-phenylpropionaldehyde via catalytic hydrogenation has been researched, demonstrating potential applications in chemical synthesis (Ying, 2009).
Fragrance Ingredient Safety Assessment : 2-Phenylpropionaldehyde, closely related to 3-phenylpropionaldehyde oxime, has been assessed for safety in various applications including fragrances (Api et al., 2020).
Food Preservation and Chemical Production : 3-Hydroxypropionaldehyde (3-HPA), associated with 3-phenylpropionaldehyde oxime, is used in food preservation and as a precursor for chemicals like acrylic acid and 1,3-propanediol (Vollenweider & Lacroix, 2004).
Biological Production of 3-HP : 3-Hydroxypropionic acid (3-HP), derived from 3-phenylpropionaldehyde oxime, is explored for biological production from glycerol, with applications in polymer and chemical industries (Raj et al., 2010).
特性
製品名 |
3-Phenylpropionaldehyde oxime |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2 |
InChIキー |
WSTRHGOVAOUOJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC=NO |
正規SMILES |
C1=CC=C(C=C1)CCC=NO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



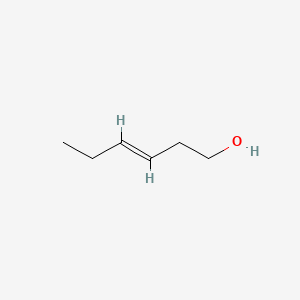
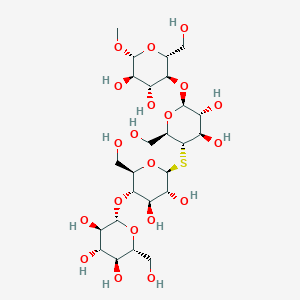
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
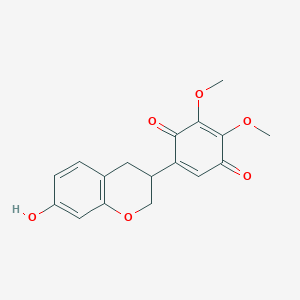
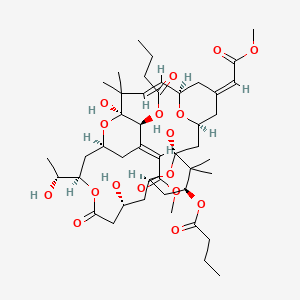
![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
